Welcome to the BenchChem Online Store!
molecular formula C16H14N2O B8555038 4,5-dihydro-5,6-diphenyl-3(2H)-pyridazinone CAS No. 1028-70-2

4,5-dihydro-5,6-diphenyl-3(2H)-pyridazinone

Cat. No. B8555038
M. Wt: 250.29 g/mol
InChI Key: YZDSSUWVMLXWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591729

Procedure details

To a mixture of 3.0 gms of the product from Step A in 25 ml of isopropyl alcohol was added 1.0 ml of hydrazine hydrate and the mixture was refluxed under nitrogen overnight. The reaction was then cooled to 0° C. and filtered and the solids were washed with water and then cold isopropyl alcohol. This afforded 2.32 g of a white solid, mp 221°-223° C.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[C:12](=O)[CH:11]=[CH:10][C:9]([CH2:14][CH2:15][CH2:16][C:17](O)=O)=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH2:20].[NH2:21][NH2:22]>C(O)(C)C>[C:1]1([CH:7]2[C:8]([C:9]3[CH:10]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:22][NH:21][C:11](=[O:20])[CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C=C(C=CC1=O)CCCC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with water

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CC(NN=C1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.